[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

Chemical procurement Purity specification Vendor qualification

Sourcing halogen-substituted phenoxyethylamine fragments for systematic SAR exploration requires precise substitution patterns-LogP shifts of 0.7-1.0 log units across halogen congeners can confound membrane permeability and target engagement data. [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (CAS 1211430-57-7, 95%) occupies the critical lipophilicity midpoint between fluoro and bromo analogs (calc. LogP ~1.99, TPSA 35.25 Ų). As the documented intermediate for insecticidal aminopyrimidine derivatives (U.S. Patent 5,030,755), this compound supports both patent-route scale-up and fragment-based drug discovery workflows.

Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
Cat. No. B7829916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride
Molecular FormulaC9H13Cl2NO
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)OCCN.Cl
InChIInChI=1S/C9H12ClNO.ClH/c1-7-2-3-8(10)9(6-7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H
InChIKeyNZBXROUIZVRSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride: Identity, Physicochemical Profile & Procurement Baseline


[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (CAS 883530-26-5 free base; CAS 1211430-57-7 HCl salt) is a halogen-substituted phenoxyethylamine derivative with the molecular formula C₉H₁₃Cl₂NO (HCl salt, MW 222.11) or C₉H₁₂ClNO (free base, MW 185.65) . It belongs to the aryloxyalkylamine class, structurally defined by a 2-chloro-5-methyl substitution pattern on the phenoxy ring connected via an ether linkage to an ethylamine side chain . This compound is primarily offered as a research chemical and synthetic intermediate, with commercial availability through multiple global suppliers at purities typically ranging from 95% to ≥98% . Its predicted physicochemical parameters—including a LogP of approximately 1.99, a topological polar surface area (TPSA) of 35.25 Ų, one hydrogen bond donor, and three rotatable bonds—are consistent with its utility as a fragment-like building block in medicinal chemistry .

1 Halogen-substituted fragment-like building block for medicinal chemistry
2 Supports salt-form selection between HCl salt and free base based on solubility needs
3 Documented intermediate context for agrochemical aminopyrimidine pathway research

Why In-Class Substitution Is Not Supported for This Phenoxyethylamine


Phenoxyethylamine derivatives bearing different halogen or alkyl substitution patterns cannot be treated as interchangeable procurement items due to quantifiable divergence in molecular descriptors that govern partitioning behavior, receptor complementarity, and synthetic reactivity [1]. Even among the closest halogen analogs—the 2-chloro-5-methyl (target), 2-fluoro-5-methyl, and 2-bromo-5-methyl congeners—calculated LogP values span a range that translates to meaningful differences in lipophilicity, with the bromo analog exhibiting substantially higher LogP than the chloro or fluoro variants . The 2-chloro-5-methyl substitution pattern is specifically documented as a synthetic intermediate en route to insecticidal and acaricidal phenoxyethyl-aminopyrimidine derivatives, a utility that is contingent on the precise halogen identity and ring position and cannot be assumed for alternative substitution regioisomers [2]. Furthermore, commercial availability, purity specifications, and pricing vary markedly across suppliers of the specific compound versus its analogs, making direct substitution a procurement risk without requalification .

Halogen analog Replacing 2-chloro-5-methyl with 2-bromo or 2-fluoro may shift LogP by an estimated 0.7–1.0 log units, altering membrane permeability context
Salt form Substituting HCl salt (CAS 1211430-57-7) with free base (CAS 883530-26-5) changes aqueous solubility and may cause stoichiometric errors
Regioisomer Alternative ring-substitution regioisomers may not support the documented insecticidal aminopyrimidine intermediate pathway

Procurement Differentiation Evidence


Supplier Purity Specification Comparison

The hydrochloride salt of [2-(2-chloro-5-methylphenoxy)ethyl]amine is commercially offered at two distinct purity tiers across major suppliers. MolCore (MC600171) specifies a purity of NLT 98% (CAS 1211430-57-7), whereas AKSci (8211DG), Sigma-Aldrich/ChemBridge (CH4424844932), and CymitQuimica/Biosynth each specify ≥95% purity . This 3-percentage-point difference in minimum purity specification has direct implications for procurement decisions where higher initial purity reduces the burden of pre-use purification in synthesis workflows.

Purity specification
Source review
NLT 98% (MolCore) vs. ≥95% (multiple suppliers)
Higher initial purity may reduce pre-use purification burden
Public vendor specifications; requalification advised
Chemical procurement Purity specification Vendor qualification Research chemical sourcing

Procurement Cost and Package Size Differentiation

Substantial pricing variation exists across authorized distributors. Fujifilm Wako Pure Chemical (Japan) lists the compound at ¥150,000 for 1 g, ¥500,000 for 5 g, and ¥60,000 for 250 mg (all ex-Combi-Blocks, with 2–3 week lead times) . In contrast, VWR/Matrix Scientific (US) offers 500 mg at USD 364.62 . While exact unit-price comparison requires currency conversion and consideration of shipping and HazMat fees, the Fujifilm Wako listing provides transparent, publicly verifiable tiered pricing that allows procurement teams to benchmark supplier quotes.

Pricing & packaging
Source review
Fujifilm Wako tiered pricing vs. VWR single package; geographic availability differs
Package granularity supports pilot study to scale-up procurement
Prices subject to change; cold storage may apply
Procurement economics Supplier comparison Unit pricing Research budgeting

Calculated LogP Differences Among Halogen Analogs

Among the three closest halogen-substituted 5-methylphenoxyethylamine analogs—2-chloro (target), 2-fluoro, and 2-bromo—calculated LogP values diverge systematically with halogen identity. The target chloro compound has a vendor-reported calculated LogP of approximately 1.99 and TPSA of 35.25 Ų . The 2-bromo-5-methylphenoxy analog (MW 230.10) is predicted to have a higher LogP due to the larger, more polarizable bromine atom, while the 2-fluoro-5-methylphenoxy analog is predicted to have a lower LogP consistent with fluorine's electronegativity and smaller van der Waals radius. These differences are class-level inferences based on well-established halogen LogP contribution constants (π values: F ≈ +0.14, Cl ≈ +0.71, Br ≈ +0.86 for aromatic substitution), yielding an estimated LogP spread of approximately 0.7–1.0 log units across these three analogs .

LogP analog spread
Class-level
Estimated LogP spread ~0.7–1.0 across Cl, Br, F analogs
5- to 10-fold partition difference precludes direct analog substitution
In silico class-level inference; experimental confirmation needed
Lipophilicity In silico ADME Physicochemical profiling Medicinal chemistry

Free Base vs. Hydrochloride Salt Form Comparison

This compound exists under two distinct CAS registry numbers corresponding to two chemical forms: the free base (2-(2-chloro-5-methylphenoxy)ethanamine, CAS 883530-26-5, MW 185.65) and the hydrochloride salt ([2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride, CAS 1211430-57-7, MW 222.11) [1]. The molecular weight difference of 36.46 g/mol corresponds exactly to one equivalent of HCl. The hydrochloride salt is a solid at room temperature with enhanced aqueous solubility relative to the free base, making it the preferred form for biological assay preparation where aqueous dissolution is required . The free base is a liquid or low-melting solid (predicted boiling point: 291.4 ± 30.0 °C; predicted pKa: 8.32 ± 0.10) and is more suitable for organic-phase reactions where the absence of HCl is critical .

Salt form identity
Head-to-head
HCl salt (MW 222.11) vs. free base (MW 185.65); 36.46 g/mol difference
Salt-form mismatch risks stoichiometric and solubility errors
CAS verification at procurement essential
Salt form selection CAS registry Aqueous solubility Sample preparation

Patent-Documented Agrochemical Intermediate Utility

U.S. Patent 5,030,755 explicitly discloses substituted phenoxyethylamines, including the 2-chloro-5-methyl-substituted congener, as key synthetic intermediates for producing phenoxyethyl-aminopyrimidine derivatives that exhibit high insecticidal and acaricidal activity [1]. This patent-documented pathway is specifically enabled by the 2-chloro-5-methyl substitution pattern on the phenoxy ring. By contrast, general-purpose phenoxyethylamine building blocks lacking this specific substitution (e.g., unsubstituted 2-phenoxyethylamine, CAS 1758-46-9) are not documented as intermediates in this insecticidal aminopyrimidine pathway . While the target compound is also listed as a general organic synthesis intermediate and reagent for cell biology research, the patent-validated agrochemical intermediate role provides a differentiation anchor not shared by all in-class analogs .

Patent pathway utility
Class-level
Documented in U.S. Patent 5,030,755 as intermediate for insecticidal aminopyrimidines
Reduces route-scouting risk for agrochemical discovery teams
Patent-validated intermediate context; general-purpose analogs lack this linkage
Agrochemical intermediates Insecticide synthesis Patent synthetic route Pyrimidine derivatives

Application Scenarios for Procurement


Medicinal Chemistry Fragment Library Construction

For teams constructing halogen-substituted phenoxyethylamine fragment libraries where aqueous solubility and membrane permeability must be modeled, the HCl salt form (CAS 1211430-57-7, NLT 98% purity from MolCore) provides a well-characterized starting point with a vendor-verified calculated LogP of ~1.99 and TPSA of 35.25 Ų . The 2-chloro-5-methyl substitution pattern occupies a defined lipophilicity window between the fluoro and bromo analogs (estimated LogP spread ~0.7–1.0 log units), enabling systematic SAR exploration without confounding by halogen-dependent physicochemical shifts .

Agrochemical Intermediate Process Scale-Up

U.S. Patent 5,030,755 identifies substituted 2-chloro-5-methylphenoxyethylamines as intermediates for insecticidal and acaricidal aminopyrimidine derivatives . Process chemistry groups scaling this patent route can source the free base form (CAS 883530-26-5, 95+% purity) from suppliers such as Leyan (5 g, 10 g packages) or ChemScene (2.5 g), with the free base's predicted boiling point of 291.4 ± 30.0 °C and pKa of 8.32 ± 0.10 informing distillation and extraction protocols .

Biological Assay Development with Salt Form Control

In cell-based or biochemical assays where the free amine's limited aqueous solubility could confound dose-response measurements, the hydrochloride salt (solid at RT, enhanced water solubility) is the appropriate procurement form . Sigma-Aldrich/ChemBridge supplies the HCl salt at 95% purity with room-temperature shipping and storage, while Fujifilm Wako offers cold-storage options in precise package sizes (250 mg, 1 g, 5 g) for laboratories requiring long-term stability under controlled conditions . Researchers should verify the CAS number (1211430-57-7 for HCl salt vs. 883530-26-5 for free base) at procurement to avoid salt-form mismatch in assay preparation.

In Silico Screening and Halogen-Dependent SAR

For computational chemists performing virtual screening or QSAR model building, the target chloro compound serves as a reference point within a halogen scan series including the 2-bromo-5-methylphenoxy (MW 230.10) and 2-fluoro-5-methylphenoxy analogs . The calculated LogP difference across this series (~0.7–1.0 log units) provides a quantitative benchmark for assessing halogen-dependent effects on predicted membrane permeability and target binding. The compound's relatively low molecular weight (222.11 Da HCl salt; 185.65 Da free base), single hydrogen bond donor, and three rotatable bonds align with fragment-based drug discovery metrics, making it suitable as a core scaffold for halogen-walk SAR studies .

Application
Selection Property
Validation Focus
Medicinal chemistry fragment library
HCl salt, NLT 98% purity; LogP ~1.99 reference point
Halogen-dependent SAR exploration; aqueous solubility verification
Agrochemical intermediate scale-up
Free base form; predicted boiling point and pKa for distillation protocols
Patent route reproducibility; regioisomer identity confirmation
Biological assay development
HCl salt for enhanced aqueous solubility; cold-storage options available
CAS verification to prevent salt-form mismatch; dose-response solubility check
In silico screening and QSAR
Fragment-like metrics; defined LogP window within halogen scan series
Halogen-dependent membrane permeability modeling; scaffold benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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